1-ethyl-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-ETHYL-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethylbenzene and 3-methoxyphenol.
Formation of Intermediate: The first step involves the reaction of 1-ethylbenzene with a suitable reagent to introduce the benzodiazole core. This can be achieved through a cyclization reaction using reagents like phosphorus oxychloride (POCl3) and ammonium acetate.
Methoxyphenoxy Group Introduction: The intermediate product is then reacted with 3-methoxyphenol in the presence of a base, such as potassium carbonate (K2CO3), to introduce the methoxyphenoxy group.
Final Product Formation: The final step involves purification and isolation of the desired product using techniques like column chromatography and recrystallization.
Industrial Production Methods
Industrial production of 1-ETHYL-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-ETHYL-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE: Similar structure with a different position of the methoxy group.
1-ETHYL-2-[(3-HYDROXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
1-ETHYL-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenoxy ring may enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-ethyl-2-[(3-methoxyphenoxy)methyl]benzimidazole |
InChI |
InChI=1S/C17H18N2O2/c1-3-19-16-10-5-4-9-15(16)18-17(19)12-21-14-8-6-7-13(11-14)20-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
SBNZBTDLIGTTHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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